3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
CAS No.: 1115967-07-1
Cat. No.: VC6499048
Molecular Formula: C16H18ClN5O2S
Molecular Weight: 379.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115967-07-1 |
|---|---|
| Molecular Formula | C16H18ClN5O2S |
| Molecular Weight | 379.86 |
| IUPAC Name | 3-(7-chloro-1-methylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C16H18ClN5O2S/c1-9(2)18-13(23)6-7-21-14(24)11-8-10(17)4-5-12(11)22-15(21)19-20-16(22)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,23) |
| SMILES | CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SC |
Introduction
The compound 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a complex organic molecule featuring a triazoloquinazoline core structure. This compound is characterized by the presence of a chloro group, a methylsulfanyl substituent, and an amide linkage, which contribute to its unique chemical properties and potential biological activities. The triazoloquinazoline framework is known for its diverse pharmacological profiles, making this compound of interest in medicinal chemistry.
Synthesis
The synthesis of 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. A common synthetic pathway might include the formation of the triazoloquinazoline core followed by the introduction of the methylsulfanyl and propan-2-yl groups. Industrial settings may utilize continuous flow reactors for improved efficiency and scalability.
Biological Activities and Potential Applications
Compounds with similar structures to 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide often exhibit diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The unique combination of functional groups in this compound may enhance its lipophilicity and potential binding interactions with biological targets, suggesting potential therapeutic applications.
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